molecular formula C16H21NO2 B13105817 Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

Cat. No.: B13105817
M. Wt: 259.34 g/mol
InChI Key: AZONTXFQTJKXQS-GOEBONIOSA-N
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Description

Rac-(5R,6S)-2-benzyl-2-azaspiro[44]nonane-6-carboxylicacid is a spirocyclic compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method includes the use of P2O5-promoted cyclization, which has been optimized for various reaction conditions . The process involves the formation of spirocyclic intermediates, which are then converted into the desired product through a series of steps including hydrolysis and Stille coupling .

Industrial Production Methods

While specific industrial production methods for Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as scaling up the synthesis process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. The exact molecular targets and pathways are still under investigation, but studies suggest that the spirocyclic structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-azoniaspiro[4.4]nonane
  • 5-azoniaspiro[4.5]decane
  • 5-azoniaspiro[4.6]undecane

Uniqueness

Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid is unique due to its specific stereochemistry and the presence of a benzyl group, which distinguishes it from other spirocyclic compounds.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

(5S,9R)-2-benzyl-2-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C16H21NO2/c18-15(19)14-7-4-8-16(14)9-10-17(12-16)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,19)/t14-,16+/m0/s1

InChI Key

AZONTXFQTJKXQS-GOEBONIOSA-N

Isomeric SMILES

C1C[C@H]([C@]2(C1)CCN(C2)CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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